

An In-depth Technical Guide to the Hydrolytic Sensitivity of Strontium Isopropoxide

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Compound of Interest

Compound Name: *Strontium isopropoxide*

Cat. No.: *B1588740*

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Abstract

Strontium isopropoxide ($\text{Sr}(\text{O-i-Pr})_2$) is a highly reactive organometallic compound utilized in various synthetic applications, including as a precursor for the synthesis of strontium-containing materials and as a catalyst in polymerization reactions. A critical aspect of its chemistry is its pronounced hydrolytic sensitivity. This technical guide provides a comprehensive overview of the current understanding of the hydrolytic degradation of **strontium isopropoxide**. While specific kinetic data for this compound is not readily available in published literature, this document extrapolates information from the known behavior of analogous metal alkoxides and provides detailed experimental protocols for the characterization of its sensitivity to moisture. This guide is intended to equip researchers with the necessary information for the safe handling, storage, and application of **strontium isopropoxide**, as well as to provide a framework for future quantitative studies.

Introduction

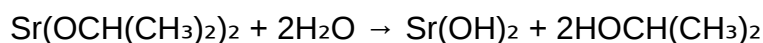
Metal alkoxides are a class of compounds known for their high reactivity, particularly towards protic reagents like water. **Strontium isopropoxide**, an alkaline earth metal alkoxide, is no exception and is classified as a moisture-sensitive material. Its reaction with water, known as hydrolysis, leads to the formation of strontium hydroxide and isopropanol. This reaction is often rapid and exothermic. In the context of materials science, particularly in sol-gel processes, the controlled hydrolysis of metal alkoxides is a fundamental step in the formation of metal oxides.

Conversely, in synthetic organic chemistry, the presence of moisture can lead to the decomposition of the alkoxide, rendering it inactive for its intended purpose.

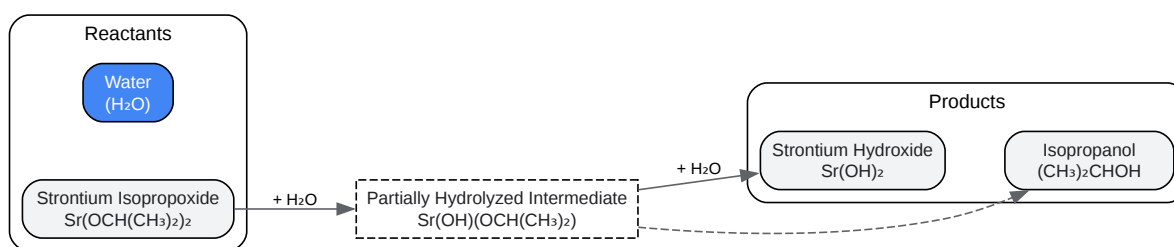
This guide will summarize the qualitative and extrapolated quantitative data on the hydrolytic sensitivity of **strontium isopropoxide**, provide detailed experimental protocols for its study, and present visual diagrams of the hydrolysis pathway and experimental workflows.

Hydrolytic Pathway of Strontium Isopropoxide

The hydrolysis of **strontium isopropoxide** proceeds via a nucleophilic substitution reaction, where water molecules attack the strontium metal center, leading to the displacement of the isopropoxide ligands. The overall reaction can be represented as follows:



The final product of the hydrolysis is strontium hydroxide, a strong base[1][2]. In some instances, particularly with heating, the strontium hydroxide may further decompose to strontium oxide[3].



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Caption: Hydrolysis pathway of **strontium isopropoxide**.

Quantitative Data on Hydrolytic Sensitivity

Direct quantitative kinetic data for the hydrolysis of **strontium isopropoxide** is scarce in peer-reviewed literature. However, based on the general trends observed for metal alkoxides, the reactivity is influenced by several factors. The table below summarizes these factors and provides an estimated impact on the hydrolysis of **strontium isopropoxide**, drawing parallels with other alkaline earth metal alkoxides.

Parameter	Influence on Hydrolysis Rate	Estimated Trend for Strontium Isopropoxide	Rationale/Comments
Water Stoichiometry	Increases with higher water concentration	Highly dependent on the molar ratio of water to alkoxide.	Excess water will drive the reaction to completion rapidly.
Temperature	Increases with higher temperature	The reaction is expected to be significantly faster at elevated temperatures.	Increased kinetic energy overcomes the activation energy barrier.
Solvent	Polarity and protic nature of the solvent can influence the rate.	Hydrolysis will be faster in polar protic solvents.	Solvents capable of hydrogen bonding can facilitate the reaction.
pH	Catalyzed by both acid and base.	The reaction is expected to be rapid under both acidic and basic conditions.	The general mechanism for metal alkoxide hydrolysis is catalyzed by both H ⁺ and OH ⁻ [4].
Steric Hindrance	Less sterically hindered alkoxides react faster.	Isopropoxide is a relatively bulky ligand, which may slow the reaction compared to methoxide or ethoxide.	The bulky nature of the isopropoxide group can sterically shield the strontium center from nucleophilic attack by water.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the hydrolytic sensitivity of **strontium isopropoxide**. These protocols are adapted from general methods for studying the hydrolysis of moisture-sensitive metal alkoxides.

Synthesis and Handling of Strontium Isopropoxide

Given its moisture sensitivity, **strontium isopropoxide** must be synthesized and handled under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. Solvents should be rigorously dried prior to use.

Materials:

- Strontium metal
- Anhydrous isopropanol
- Mercuric chloride (catalyst, optional)
- Schlenk flask and condenser
- Inert gas supply (argon or nitrogen)
- Cannula and syringes

Procedure:

- Assemble a Schlenk flask with a reflux condenser under a positive pressure of inert gas.
- Add strontium metal turnings to the flask.
- Add anhydrous isopropanol to the flask via cannula.
- If desired, add a catalytic amount of mercuric chloride.
- Heat the mixture to reflux under a continuous flow of inert gas. The reaction is typically complete when the strontium metal has fully dissolved.

- The resulting solution of **strontium isopropoxide** in isopropanol can be used directly, or the solvent can be removed under vacuum to yield a solid product.

Monitoring Hydrolysis by Spectrophotometry

This method is suitable for monitoring the initial stages of hydrolysis by observing changes in turbidity as strontium hydroxide precipitates.

Materials:

- Stock solution of **strontium isopropoxide** in anhydrous isopropanol
- Anhydrous isopropanol (for dilution)
- Deionized water
- UV-Vis Spectrophotometer with a thermostatted cuvette holder
- Anhydrous cuvettes

Procedure:

- Prepare a dilute solution of **strontium isopropoxide** in anhydrous isopropanol in a glovebox.
- Seal the anhydrous cuvette containing the **strontium isopropoxide** solution.
- Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature.
- Inject a precise amount of deionized water into the cuvette with rapid mixing.
- Immediately begin recording the absorbance at a fixed wavelength (e.g., 500 nm) over time. An increase in absorbance indicates the formation of strontium hydroxide precipitate.
- The initial rate of reaction can be determined from the slope of the absorbance versus time plot.

Analysis of Hydrolysis Products by FTIR Spectroscopy

FTIR spectroscopy can be used to identify the products of hydrolysis.

Materials:

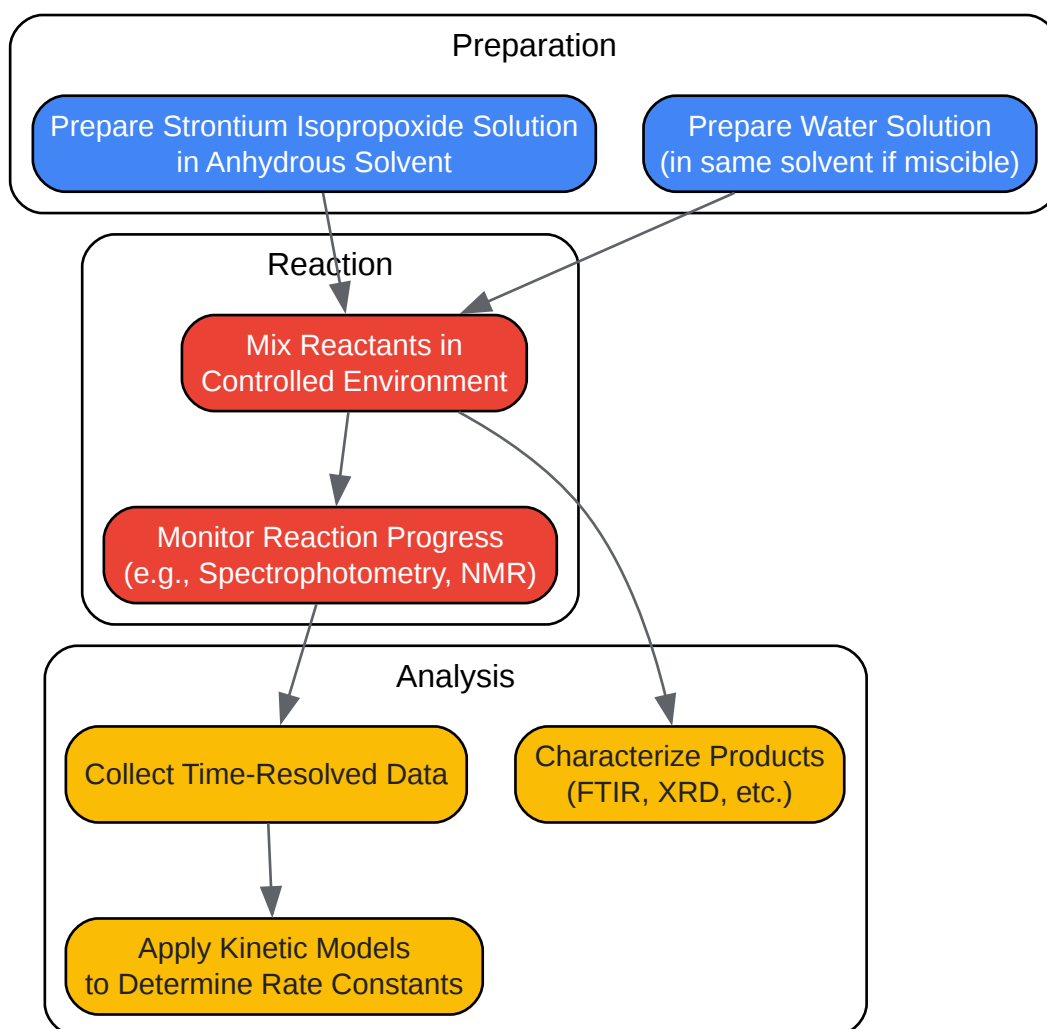
- **Strontium isopropoxide**
- Deionized water
- Anhydrous solvent (e.g., isopropanol)
- FTIR spectrometer with an ATR accessory in a glovebox

Procedure:

- In a glovebox, dissolve a small amount of **strontium isopropoxide** in an anhydrous solvent.
- Record the FTIR spectrum of the initial solution.
- Add a controlled amount of water to the solution and mix.
- Record FTIR spectra at various time intervals.
- Monitor the disappearance of the Sr-O-C stretching bands of the isopropoxide and the appearance of the broad O-H stretching band of strontium hydroxide and isopropanol. A peak around 854 cm^{-1} can be attributed to the Sr-O bond in the resulting strontium oxide/hydroxide^{[3][5]}.

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for studying the hydrolytic sensitivity of **strontium isopropoxide**.



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Caption: Experimental workflow for kinetic analysis.

Conclusion

Strontium isopropoxide exhibits significant hydrolytic sensitivity, a characteristic that is crucial to consider in its handling, storage, and application. While specific quantitative data on its hydrolysis kinetics are limited, this guide provides a framework for understanding and investigating this phenomenon based on the established chemistry of metal alkoxides. The detailed experimental protocols and workflows presented herein offer a starting point for researchers to quantitatively assess the impact of various parameters on the hydrolysis of **strontium isopropoxide**. Such studies are essential for the controlled synthesis of strontium-

based materials and for ensuring the efficacy of **strontium isopropoxide** in moisture-sensitive applications. Further research is warranted to establish a comprehensive kinetic and mechanistic understanding of this important reaction.

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